molecular formula C15H14ClNO2S B8615875 methyl 3-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate

methyl 3-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate

Cat. No.: B8615875
M. Wt: 307.8 g/mol
InChI Key: BKDVPFTYFMGNAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate is an organic compound that features a benzoate ester linked to a thioether and an amino-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate typically involves the reaction of 2-amino-4-chlorothiophenol with methyl 3-bromomethylbenzoate under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the thiol group of 2-amino-4-chlorothiophenol attacks the bromomethyl group of methyl 3-bromomethylbenzoate, forming the desired thioether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Electrophiles such as acyl chlorides, sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Acylated or sulfonylated derivatives.

Scientific Research Applications

methyl 3-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate involves its interaction with specific molecular targets. The amino-chlorophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-(4-chlorophenyl)thiophene-2-carboxylate: Similar structure but with a thiophene ring instead of a benzoate ester.

    Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Contains a benzothiophene ring and a chloroacetyl group.

Uniqueness

methyl 3-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H14ClNO2S

Molecular Weight

307.8 g/mol

IUPAC Name

methyl 3-[(2-amino-4-chlorophenyl)sulfanylmethyl]benzoate

InChI

InChI=1S/C15H14ClNO2S/c1-19-15(18)11-4-2-3-10(7-11)9-20-14-6-5-12(16)8-13(14)17/h2-8H,9,17H2,1H3

InChI Key

BKDVPFTYFMGNAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSC2=C(C=C(C=C2)Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following General Procedure A, the title compound (1.4 g, 42%) was prepared from 2-amino-4-chlorobenzenethiol (1.7 g, 10.90 mmol), methyl 3-(bromomethyl)benzoate (2.5 g, 10.90 mmol) and K2CO3 (7.5 g, 54.50 mmol) in DMF (30 ml).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
42%

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